

"Methyl 2-bromopyrimidine-4-carboxylate" chemical properties and reactivity

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Compound of Interest

Compound Name: Methyl 2-bromopyrimidine-4-carboxylate

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An In-depth Technical Guide to **Methyl 2-bromopyrimidine-4-carboxylate**: Properties, Reactivity, and Synthetic Protocols

Abstract

Methyl 2-bromopyrimidine-4-carboxylate is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Characterized by a pyrimidine core functionalized with a reactive bromine atom at the 2-position and a versatile methyl ester at the 4-position, this compound serves as a key intermediate for constructing complex molecular architectures.^[1] Its strategic importance lies in the dual reactivity of its functional groups; the C2-bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, while the C4-ester provides a site for further modification, such as hydrolysis and amidation.^[1] This guide offers a comprehensive overview of the compound's physicochemical properties, core reactivity, and detailed, field-proven protocols for its application in key synthetic transformations, intended for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Safety Profile

A thorough understanding of the compound's physical properties and safety requirements is essential for its effective and safe use in a laboratory setting.

Physical and Chemical Properties

The key identifying and physical properties of **Methyl 2-bromopyrimidine-4-carboxylate** are summarized below.

Property	Value	Reference
CAS Number	1209459-78-8	[1] [2] [3]
Molecular Formula	C ₆ H ₅ BrN ₂ O ₂	[1] [4]
Molecular Weight	217.02 g/mol	[1]
Appearance	Pale yellow solid powder	[5]
Melting Point	55 - 56 °C	[5]
Solubility	Soluble in common organic solvents like DMF, THF	[1]
Purity	Typically supplied at ≥95% purity	[1]

Spectroscopic Data

While detailed spectra are lot-specific, the following are characteristic spectroscopic features for structural confirmation:

- ¹H NMR: Protons on the pyrimidine ring typically appear as distinct signals in the aromatic region (δ 8.0-9.0 ppm), with the methyl ester protons appearing as a singlet around δ 3.9-4.1 ppm.
- ¹³C NMR: Resonances for the pyrimidine ring carbons, the carbonyl carbon of the ester, and the methyl carbon are expected in their characteristic regions.
- Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peaks [M]⁺ and [M+2]⁺ being prominent.

Safety and Handling

Methyl 2-bromopyrimidine-4-carboxylate requires careful handling due to its potential health effects.

- Hazard Statements:

- H315: Causes skin irritation.[1][6]
- H319: Causes serious eye irritation.[1][6]
- H335: May cause respiratory irritation.[1][6]

- Precautionary Measures:

- Work in a well-ventilated area or a chemical fume hood.[6]
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][7]
- Avoid breathing dust and fumes.[6]
- Wash hands thoroughly after handling.[6]

- Storage Conditions:

- Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1]
- Keep in a cool, dry place, with recommended storage at 2-8°C.[1]

Synthesis Overview

The synthesis of **Methyl 2-bromopyrimidine-4-carboxylate** typically involves multi-step sequences starting from simpler pyrimidine precursors. A common and classical approach involves the bromination of a suitable pyrimidine-4-carboxylic acid derivative, followed by esterification.[1] For instance, starting from 5-bromopyrimidine-4-carboxylic acid, the acid can be converted to its more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride, which is then reacted with methanol to yield the final methyl ester product.[1] Optimization of these routes often focuses on controlling temperature during bromination to minimize side reactions and selecting appropriate solvents to enhance reaction rates.[1]

Core Reactivity and Synthetic Applications

The synthetic utility of **Methyl 2-bromopyrimidine-4-carboxylate** is derived from its susceptibility to a range of chemical transformations, primarily centered around the C2-bromine atom.

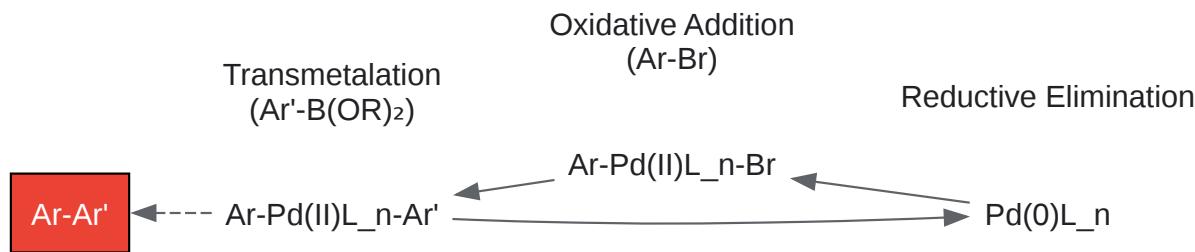
Caption: Key reaction pathways for **Methyl 2-bromopyrimidine-4-carboxylate**.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the pyrimidine ring and the C-Br bond make this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.[\[1\]](#)

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester.[\[8\]](#)

- Mechanism Insight: The reaction is initiated by the oxidative addition of the C-Br bond to a Pd(0) catalyst. The crucial transmetalation step, where the organic group is transferred from boron to palladium, is facilitated by a base (e.g., K₂CO₃, K₃PO₄).[\[9\]](#) The base activates the boronic acid, making the organic moiety more nucleophilic. Reductive elimination from the resulting palladium complex yields the 2-arylpyrimidine product and regenerates the Pd(0) catalyst.



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Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

- Experimental Protocol: Suzuki-Miyaura Coupling

- Setup: To a flame-dried Schlenk flask under an argon atmosphere, add **Methyl 2-bromopyrimidine-4-carboxylate** (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 mmol, 5 mol%), and a base like potassium carbonate (K_2CO_3 , 3.0 mmol, 3.0 equiv).
- Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio, 10 mL).
- Reaction: Heat the mixture with vigorous stirring at 80-100°C. Monitor the reaction progress by TLC or LC-MS.
- Work-up: After completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na_2SO_4 , and filter.
- Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the 2-arylpyrimidine product.

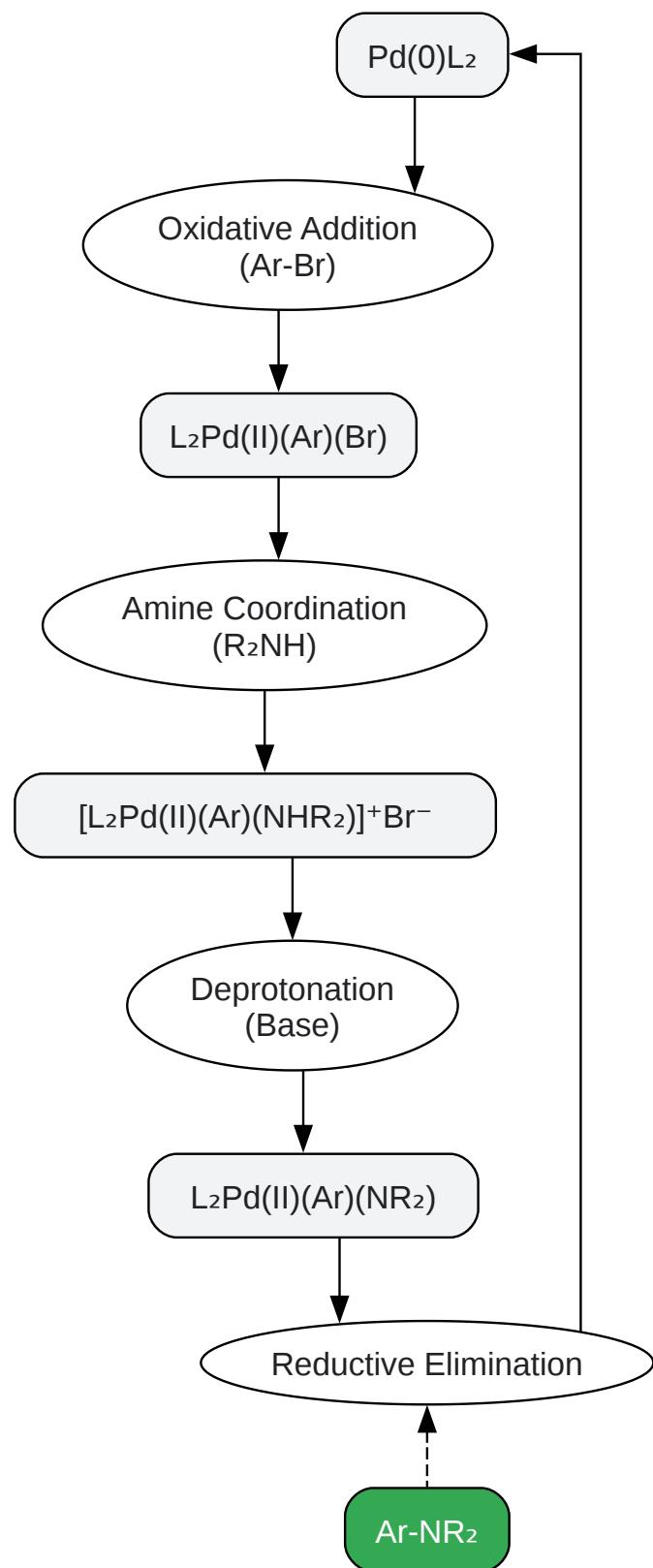
This reaction facilitates the formation of a $\text{C}(\text{sp}^2)\text{-C}(\text{sp})$ bond between the pyrimidine ring and a terminal alkyne.[10] It uniquely employs a dual-catalyst system of palladium and copper(I).[10]

- Mechanism Insight: The reaction involves two interconnected catalytic cycles.[11] In the palladium cycle, oxidative addition of the C-Br bond to $\text{Pd}(0)$ occurs. In the copper cycle, the amine base deprotonates the terminal alkyne, which then coordinates to the copper(I) salt (e.g., CuI) to form a copper acetylide intermediate.[12] This highly reactive species undergoes transmetalation to the palladium complex, followed by reductive elimination to yield the 2-alkynylpyrimidine and regenerate the catalysts.[11]
- Experimental Protocol: Sonogashira Coupling
 - Setup: To a Schlenk flask under argon, add **Methyl 2-bromopyrimidine-4-carboxylate** (1.0 mmol, 1.0 equiv), a palladium catalyst such as $\text{PdCl}_2(\text{PPh}_3)_2$ (0.03 mmol, 3 mol%), and copper(I) iodide (CuI , 0.05 mmol, 5 mol%).
 - Reagent Addition: Add a degassed solvent such as THF or DMF (10 mL), followed by an amine base (e.g., triethylamine or diisopropylethylamine, 3.0 mmol, 3.0 equiv). Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise.

- Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) until the starting material is consumed, as monitored by TLC.
- Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
- Purification: Remove the solvent in vacuo and purify the crude product by flash column chromatography.

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling the aryl bromide with primary or secondary amines.[\[13\]](#) This transformation has revolutionized the synthesis of arylamines.[\[13\]](#)

- Mechanism Insight: The catalytic cycle begins with the oxidative addition of the pyrimidine bromide to a Pd(0) complex.[\[13\]](#) The resulting Pd(II) complex coordinates with the amine. A strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu) is critical for deprotonating the coordinated amine, forming a palladium amide complex.[\[14\]](#) Reductive elimination from this complex furnishes the 2-aminopyrimidine product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[\[15\]](#) Bulky, electron-rich phosphine ligands are essential to promote the reductive elimination step and prevent side reactions.[\[15\]](#)



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Caption: Workflow for the Buchwald-Hartwig amination catalytic cycle.

- Experimental Protocol: Buchwald-Hartwig Amination
 - Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., BINAP or XPhos, 0.04 mmol, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv).
 - Reagent Addition: Add **Methyl 2-bromopyrimidine-4-carboxylate** (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv). Add anhydrous, degassed toluene or dioxane (5 mL) via syringe.
 - Reaction: Seal the vial and heat the mixture to 80-110°C with stirring. Monitor the reaction by LC-MS.
 - Work-up: Upon completion (typically 6-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
 - Purification: Concentrate the filtrate and purify the resulting residue by silica gel chromatography to isolate the desired 2-aminopyrimidine derivative.

Nucleophilic Aromatic Substitution (SNA_r)

The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the C2 position towards nucleophilic attack, allowing the displacement of the bromide leaving group. This provides a direct, metal-free pathway to introduce various heteroatom nucleophiles.

- Mechanism Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the bromide ion is expelled, restoring aromaticity and yielding the substituted product. The rate of this reaction is enhanced by the strong electron-withdrawing character of the pyrimidine ring.
- General Protocol: Nucleophilic Aromatic Substitution
 - Setup: In a round-bottom flask, dissolve **Methyl 2-bromopyrimidine-4-carboxylate** (1.0 mmol, 1.0 equiv) in a suitable polar aprotic solvent like DMF or DMSO (10 mL).

- Reagent Addition: Add the nucleophile (e.g., sodium methoxide, sodium thiophenoxide, or a secondary amine, 1.2-1.5 equiv). If the nucleophile is added as a salt, it can be added directly. If it is a neutral species like an amine, an additional base may be required.
- Reaction: Stir the mixture at a temperature ranging from room temperature to 100°C, depending on the nucleophilicity of the attacking species. Monitor the reaction by TLC.
- Work-up: Once the reaction is complete, pour the mixture into ice-water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
- Purification: Wash the combined organic layers with water and brine, dry over a drying agent, and concentrate. Purify the crude material by column chromatography or recrystallization.

Conclusion

Methyl 2-bromopyrimidine-4-carboxylate stands out as a highly functionalized and synthetically versatile heterocyclic compound. Its capacity to undergo a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, makes it an invaluable precursor for the synthesis of novel compounds, particularly in the pursuit of new pharmaceutical agents.^[1] The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this powerful chemical building block.

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